molecular formula C8H6BrCl B2991938 1-Bromo-3-chloro-2-vinylbenzene CAS No. 2228365-09-9

1-Bromo-3-chloro-2-vinylbenzene

Cat. No.: B2991938
CAS No.: 2228365-09-9
M. Wt: 217.49
InChI Key: CULMJTAEUTXKDA-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-vinylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with bromine, chlorine, and a vinyl group

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-chloro-2-vinylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction .

Pharmacokinetics

The compound’s electrophilicity and nucleophilicity indices allow their classification as moderate electrophiles and strong nucleophiles , which may influence its ADME properties.

Result of Action

The result of the compound’s action is a substituted benzene ring . The substitution occurs at the site where the electrophile attacked the benzene ring .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of other substituents on the benzene ring can affect the directing effects of the electrophilic aromatic substitution . Additionally, the compound’s reactivity may be influenced by the presence of other molecules in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-vinylbenzene can be synthesized through several methods. One common approach involves the electrophilic substitution of 3-chlorophenyltrimethylgermanium with bromine . This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the selective substitution of the bromine atom.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2-vinylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or chlorine atoms are replaced by other electrophiles.

    Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield ethyl-substituted derivatives.

    Addition Reactions: The vinyl group can participate in addition reactions with halogens, hydrogen halides, and other reagents.

Common Reagents and Conditions:

    Bromine and Chlorine: Used in electrophilic substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products:

    Substituted Benzene Derivatives: Resulting from electrophilic aromatic substitution.

    Aldehydes and Carboxylic Acids: From oxidation of the vinyl group.

    Ethyl-Substituted Compounds: From reduction of the vinyl group.

Scientific Research Applications

1-Bromo-3-chloro-2-vinylbenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 1-Chloro-2-vinylbenzene

Comparison: 1-Bromo-3-chloro-2-vinylbenzene is unique due to the presence of both bromine and chlorine atoms along with a vinyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to its analogs. For instance, the position of the substituents affects the compound’s reactivity in electrophilic aromatic substitution and addition reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3-chloro-2-ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULMJTAEUTXKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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